2-Methylbutane-1,4-diamine

Description

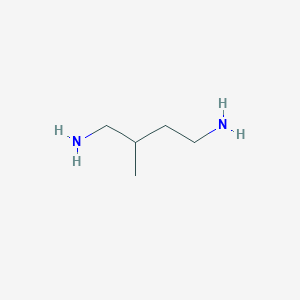

Structure

3D Structure

Properties

IUPAC Name |

2-methylbutane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-5(4-7)2-3-6/h5H,2-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQJPAQXCYUEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70935476 | |

| Record name | 2-Methylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15657-58-6 | |

| Record name | 2-Methyl-1,4-diaminobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015657586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLPUTRESCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/374YZ166XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methylbutane-1,4-diamine IUPAC name and CAS number

Chemical Identity, Synthesis Protocols, and Pharmacological Applications

Part 1: Executive Summary & Chemical Identity

2-Methylbutane-1,4-diamine (also known as 2-methylputrescine or 2-methyl-1,4-butanediamine) is a branched-chain polyamine and a carbon-methylated analog of the biogenic amine putrescine. Unlike its linear counterpart, the introduction of a methyl group at the C2 position introduces chirality and steric hindrance, altering its interaction with amine oxidases and its behavior as a monomer in polymerization.

This compound has gained significant traction in two distinct fields:

-

Green Chemistry & Polymers: As a high-value bio-based monomer derived from itaconic acid, used to modify the thermal properties of polyamides (nylons).

-

Pharmacology: As a metabolic probe for diamine oxidase (DAO) and a ligand for platinum-based antitumor agents.

Physiochemical Profile[1][2][3]

| Property | Data |

| IUPAC Name | 2-Methylbutane-1,4-diamine |

| CAS Number | 15657-58-6 (Racemic) |

| Common Synonyms | 2-Methylputrescine; 1,4-Diamino-2-methylbutane |

| Molecular Formula | |

| Molecular Weight | 102.18 g/mol |

| Chirality | Exists as (R)- and (S)- enantiomers |

| Physical State | Colorless to pale yellow liquid (hygroscopic) |

| Boiling Point | ~150–155 °C (estimated at standard pressure) |

| Solubility | Highly soluble in water, ethanol, and polar organic solvents |

Part 2: Synthetic Strategies & Process Chemistry

The synthesis of 2-methylbutane-1,4-diamine is primarily achieved through two routes: the Petrochemical Route (via nitrile hydrogenation) and the Bio-based Route (via itaconic acid). The bio-based route is currently favored in industrial research due to the availability of itaconic acid from fungal fermentation (Aspergillus terreus).

Pathway Visualization: Itaconic Acid Valorization

The following diagram illustrates the conversion of biomass-derived itaconic acid into 2-methylbutane-1,4-diamine, highlighting the intermediate diol.

Caption: Figure 1. Bio-catalytic upgrade of Itaconic Acid to 2-Methylbutane-1,4-diamine via a diol intermediate.

Detailed Protocol: Catalytic Amination of 2-Methyl-1,4-butanediol

This protocol describes the "Reductive Amination" step, converting the diol intermediate into the diamine. This is a critical step requiring high pressure to prevent secondary amine formation.

Reagents & Equipment:

-

Precursor: 2-Methyl-1,4-butanediol (derived from hydrogenation of itaconic acid).

-

Solvent: Anhydrous Dioxane or THF.

-

Catalyst: Raney Nickel (activated) or Ruthenium on Carbon (Ru/C).

-

Gas: Hydrogen (

) and Anhydrous Ammonia ( -

Equipment: High-pressure Stainless Steel Autoclave (Parr Reactor).

Step-by-Step Methodology:

-

Catalyst Preparation:

-

Wash 5.0 g of Raney Nickel slurry with anhydrous ethanol (

mL) to remove water, then with dioxane (

-

-

Reactor Loading:

-

Load the autoclave with 2-methyl-1,4-butanediol (0.1 mol) dissolved in dioxane (100 mL).

-

Add the prepared catalyst under an inert atmosphere (Argon/Nitrogen) to prevent pyrophoric ignition.

-

-

Ammonolysis Conditions:

-

Seal the reactor and purge with

three times. -

Charge liquid ammonia (approx. 5–10 equivalents relative to diol). The excess ammonia is essential to suppress the formation of cyclic amines (3-methylpyrrolidine).

-

Pressurize with Hydrogen to 50 bar (Total pressure approx. 80–100 bar).

-

-

Reaction:

-

Heat the system to 200–220 °C. Maintain stirring at 800 RPM.

-

Run for 4–6 hours. Monitor pressure drop (indicating

consumption).

-

-

Work-up:

-

Cool to room temperature and carefully vent excess ammonia (scrubber required).

-

Filter the catalyst (Celite pad).

-

Concentrate the filtrate under reduced pressure.

-

Purification: Distill the crude oil under vacuum (approx. 10 mmHg). 2-Methylbutane-1,4-diamine distills as a clear liquid.

-

Part 3: Biological Significance & Pharmacological Potential

In biological systems, 2-methylbutane-1,4-diamine acts as a conformationally restricted analog of putrescine . Its primary utility lies in probing the active sites of amine oxidases.

Mechanism: Regioselective Oxidation

Mammalian Diamine Oxidase (DAO) and plant-based oxidases process the (R) and (S) enantiomers differently.[1] The methyl group creates steric hindrance that dictates which amino group (C1 or C4) is oxidized.

-

(S)-Enantiomer: Oxidation occurs preferentially at the less hindered C4 position.

-

(R)-Enantiomer: Oxidation occurs at the C1 position (or is significantly slower).

Caption: Figure 2. Stereoselective oxidation of 2-methylputrescine by Diamine Oxidase (DAO).

Drug Development Applications[7]

-

Platinum Complexes: The diamine is used as a bidentate ligand in Pt(II) complexes (e.g., analogs of Carboplatin). The methyl group introduces asymmetry, potentially altering DNA binding kinetics and overcoming resistance mechanisms found with symmetric ligands.

-

ODC Inhibition: While not a potent inhibitor itself, it serves as a scaffold for synthesizing

-methylated polyamines which are suicide inhibitors of Ornithine Decarboxylase (ODC), a target in cancer therapy and parasitic infections (trypanosomiasis).

Part 4: Analytical Protocols

Quantification of 2-methylbutane-1,4-diamine requires derivatization because the molecule lacks a chromophore for UV detection.

Protocol: HPLC Quantification via Dansylation

Principle: The primary amine groups react with Dansyl Chloride (DNS-Cl) to form highly fluorescent sulfonamides.

-

Sample Prep: Mix 100

L of aqueous sample (containing 1–50 -

Derivatization: Add 200

L of Dansyl Chloride solution (5 mg/mL in acetone). -

Incubation: Heat at 60 °C for 20 minutes in the dark.

-

Quenching: Add 50

L of proline (100 mg/mL) to scavenge excess DNS-Cl. -

Separation:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Detection: Fluorescence (Ex: 340 nm, Em: 510 nm).

-

References

-

PubChem. (n.d.).[2] 2-Methylbutane-1,4-diamine (Compound).[3][2][4][5][6][7][8] National Library of Medicine. Retrieved from [Link]

-

Werpy, T., & Petersen, G. (2004). Top Value Added Chemicals from Biomass: Volume I—Results of Screening for Potential Candidates from Sugars and Synthesis Gas. U.S. Department of Energy. (Identifying Itaconic Acid derivatives). Retrieved from [Link]

-

Cai, Y., et al. (2019). Biotechnological production of itaconic acid and its application in polymers.[6]Biotechnology Advances, 37(6), 107365. (Discusses conversion to diamines).

- Santaniello, E., et al. (1989). Stereochemical aspects of the oxidation of 2-methyl-1,4-butanediamine by diamine oxidases.Journal of the Chemical Society, Perkin Transactions 1.

-

Liao, J. C., et al. (2016).[5] Biofuel and chemical production by recombinant microorganisms via fermentation of proteinaceous biomass.[5] U.S. Patent 9,284,566.[5] (Lists 2-methyl-1,4-butanediamine as a target product). Retrieved from

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. (R)-2-Methylbutane-1,4-diamine | C5H14N2 | CID 60408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. brainly.in [brainly.in]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Biofuel and chemical production by recombinant microorganisms via fermentation of proteinaceous biomass (Patent) | OSTI.GOV [osti.gov]

- 6. Lignocellulosic biomass: a sustainable platform for the production of bio-based chemicals and polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00263J [pubs.rsc.org]

- 7. US3258490A - Alkylene polyamine complexes with lithium perchlorate and method of producing them - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

synonyms for 2-Methylbutane-1,4-diamine such as 2-methylputrescine

Executive Summary

In the landscape of polyamine research and drug conjugate chemistry, 2-Methylbutane-1,4-diamine (commonly referred to as 2-Methylputrescine ) represents a critical structural analog of the biogenic amine putrescine. Unlike its parent molecule, the presence of a methyl group at the C2 position introduces chirality and steric bulk that significantly alters its interaction with amine oxidases and polyamine transport systems.

This guide provides a definitive reference for the nomenclature, physicochemical properties, and synthesis of 2-methylputrescine. It is designed for researchers requiring high-purity substrates for enzyme kinetics, antibody-drug conjugate (ADC) linker stabilization, or metabolic profiling.

Chemical Identity & Nomenclature

Accurate identification is the first step in reproducible science. The following table consolidates the valid synonyms and identifiers for 2-Methylbutane-1,4-diamine. Note that commercial databases often fragment this data; this table unifies it for cross-platform verification.

Table 1: Nomenclature and Identifiers

| Identifier Type | Value | Context/Notes |

| IUPAC Name | 2-Methylbutane-1,4-diamine | Official systematic name |

| Common Name | 2-Methylputrescine | Widely used in biochemical literature |

| Inverted Name | 1,4-Diamino-2-methylbutane | Common in chemical vendor catalogs |

| CAS Number (Racemic) | 15657-58-6 | Most common commercial form |

| CAS Number (R-Isomer) | 60408-00-0 | Specific enantiomer |

| Chemical Formula | - | |

| Molecular Weight | 102.18 g/mol (Free Base)175.10 g/mol (Dihydrochloride) | Salt forms are preferred for stability |

| SMILES | CC(CCN)CN | Useful for cheminformatics search |

| InChI Key | GGQJPAQXCYUEKB-UHFFFAOYSA-N | Unique digital signature |

Scientist’s Note: When ordering, always specify the salt form. The free base is a hygroscopic, fuming liquid that readily absorbs atmospheric

. The dihydrochloride salt (2-MePut·2HCl) is a stable, crystalline solid and is the standard for biological handling.

Structural Significance & Biological Implications

The introduction of a methyl group at the C2 position of the butane chain creates a "metabolic shield" while retaining the charge distribution required for biological recognition.

Chirality and Steric Hindrance

2-Methylputrescine possesses a chiral center at C2.

-

(R)-2-Methylputrescine and (S)-2-Methylputrescine may exhibit differential binding affinities to polyamine transporters.

-

Mechanism: The methyl group creates steric hindrance near the primary amine at C1. This often slows oxidative deamination by Diamine Oxidase (DAO) compared to native putrescine, making 2-MePut a valuable probe for studying polyamine half-life and turnover.

Pathway Interaction (Visualization)

The following diagram illustrates the structural relationship between Ornithine, Putrescine, and 2-Methylputrescine within the polyamine biosynthetic pathway.

Figure 1: 2-Methylputrescine acts as a competitive analog to Putrescine, often resisting degradation by DAO while competing for uptake transporters.

Synthesis Protocol: Reduction of 2-Methylsuccinonitrile

While biological sourcing is possible, chemical synthesis ensures high purity and scalability. The most robust route for the application scientist is the reduction of 2-methylsuccinonitrile .

Reaction Logic:

Materials Required[1][2]

-

Precursor: 2-Methylsuccinonitrile (CAS: 2235-43-0)

-

Reducing Agent: Lithium Aluminum Hydride (

), 2.0 M in THF -

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Quenching: Sodium Sulfate Decahydrate (

) or Fieser workup reagents. -

Salt Formation: HCl in Dioxane (4.0 M).

Step-by-Step Methodology

-

Setup (Inert Atmosphere):

-

Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel.

-

Purge with Argon or Nitrogen.

-

Add

(1.5 eq) in anhydrous THF. Cool to 0°C in an ice bath.

-

-

Addition:

-

Dissolve 2-methylsuccinonitrile (1.0 eq) in anhydrous THF.

-

Add the nitrile solution dropwise to the

suspension over 30 minutes. Caution: Exothermic. -

Scientific Rationale: Slow addition prevents runaway exotherms and ensures the hydride is in excess, preventing the formation of imine intermediates.

-

-

Reflux:

-

Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4–6 hours.

-

Monitor via TLC (stain with Ninhydrin; the product will turn purple/blue).

-

-

Workup (Fieser Method):

-

Isolation & Salt Formation:

-

Filter off the aluminum salts using a sintered glass funnel. Wash the cake with THF.

-

Concentrate the filtrate in vacuo to yield the crude free base (oily liquid).

-

Critical Step: Dissolve the oil in minimal ethanol/diethyl ether. Add 4.0 M HCl in Dioxane dropwise with stirring.

-

The 2-Methylbutane-1,4-diamine dihydrochloride will precipitate as a white solid.

-

-

Purification:

-

Recrystallize from Ethanol/Methanol if high purity (>99%) is required for enzymatic assays.

-

Characterization & Validation

Before using the synthesized compound in biological assays, validate its identity.

Table 2: Expected Analytical Data

| Technique | Expected Signal | Interpretation |

| 1H NMR ( | Methyl group doublet confirms branching. | |

| 1H NMR ( | Methine and methylene protons. | |

| 1H NMR ( | Alpha-protons next to amines (shifted downfield). | |

| Mass Spec (ESI+) | m/z 103.1 | Matches parent mass of free base. |

| Melting Point | 185–190°C (HCl salt) | Sharp range indicates purity. |

References

-

PubChem. (n.d.).[2] Compound Summary: 2-Methylbutane-1,4-diamine.[2][3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

NIST Chemistry WebBook. (n.d.). 1,4-Butanediamine, 2-methyl-.[2][3][4] National Institute of Standards and Technology. Retrieved October 26, 2023, from [Link]

Sources

Technical Monograph: Solubility and Stability of 2-Methylbutane-1,4-diamine

CAS: 15657-58-6 | Formula: C₅H₁₄N₂ | MW: 102.18 g/mol [1][2]

Executive Summary

2-Methylbutane-1,4-diamine (2-Me-1,4-DA) is a chiral, aliphatic diamine structurally analogous to putrescine (1,4-butanediamine) but distinguished by a methyl substituent at the C2 position.[2] This structural modification introduces asymmetry and steric hindrance that subtly alters its solubility profile and stability compared to linear diamines.[2][3]

This guide addresses the critical handling challenges associated with 2-Me-1,4-DA: its high hygroscopicity, susceptibility to oxidative deamination, and rapid formation of carbamates upon exposure to atmospheric CO₂.[2]

Part 1: Physicochemical Profile

Understanding the physical state of 2-Me-1,4-DA is prerequisite to designing stability protocols.[2][3] Unlike its solid hydrochloride salts, the free base is a volatile liquid.[2][3]

Table 1: Core Physicochemical Constants

| Property | Value | Technical Note |

| Physical State | Liquid (Colorless to pale yellow) | Viscosity is lower than linear analogs due to methyl branching disrupting packing.[2][3] |

| Boiling Point | ~160°C (at 760 mmHg) | High BP indicates significant intermolecular H-bonding.[2][3] |

| Density | 0.860 g/mL | Less dense than water; phase separation occurs in high-pH aqueous extractions.[2][3] |

| Flash Point | ~54°C | Flammable. Requires grounding during transfer.[2][3] |

| pKa (Predicted) | ~10.4 (primary amines) | Highly basic.[2][3] Will exist as a dication at physiological pH (7.4).[2][3] |

| Chirality | Racemic (unless specified) | Contains one stereocenter at C2.[2][3] |

Critical Disambiguation: Do not confuse with 2-Methylbutane (Isopentane) , CAS 78-78-4.[2][3] Isopentane is a highly volatile alkane (BP 28°C) used as a solvent. 2-Me-1,4-DA is a reactive amine functional building block.[3]

Part 2: Solubility Architecture

The solubility of 2-Me-1,4-DA is governed by its high polarity and hydrogen-bond donating/accepting capability.[2][3] The C2-methyl group adds a minor lipophilic character but does not override the hydrophilicity of the two amino groups.[3]

Solubility Matrix

The following matrix guides solvent selection for synthesis and purification.

| Solvent Class | Solubility | Mechanistic Rationale |

| Water (pH < 9) | Miscible | Protonation of amines forms a highly soluble cation.[2][3] |

| Water (pH > 12) | Miscible | Even as a free base, H-bonding with water drives solubility.[2][3] |

| Alcohols (MeOH, EtOH) | Miscible | Excellent solvent class.[2][3] Matches polarity and protic nature.[2][3] |

| Polar Aprotic (DMSO, DMF) | Soluble | Good for anhydrous reactions; prevents proton exchange.[2][3] |

| Ethers (THF, Dioxane) | Soluble | Soluble, but may require dry solvents to prevent hydrate formation.[2] |

| Hydrocarbons (Hexane) | Insoluble/Poor | Polarity mismatch.[2][3] The diamine will phase separate or oil out.[2][3] |

| Chlorinated (DCM, CHCl₃) | Moderate | Soluble, but risk of reaction .[2] Amines can react with DCM over time to form quaternary ammonium salts (Menshutkin reaction).[2][3] |

pH-Dependent Solubility Protocol

For extraction from aqueous media, pH manipulation is the primary control lever:

-

Acidic Phase (pH < 4): Molecule is fully protonated (

).[2][3] Remains in the aqueous layer.[2][3] -

Basic Phase (pH > 12): Molecule is neutral (

).[2][3] Can be extracted into organic solvents like n-Butanol or DCM (with caution).[2][3]

Part 3: Stability & Degradation Mechanisms

The stability profile of aliphatic diamines is often underestimated.[2][3] 2-Me-1,4-DA is thermodynamically stable in isolation but kinetically unstable in the presence of air.[2][3]

Oxidative Degradation

Like many aliphatic amines, 2-Me-1,4-DA is susceptible to oxidation by atmospheric oxygen, catalyzed by trace metals or light.[2] This pathway leads to the formation of imines, which hydrolyze to aldehydes and ammonia, causing the liquid to yellow or brown over time.[2]

Carbamylation (The "White Crust" Phenomenon)

The most immediate threat to purity is atmospheric CO₂.[2][3] Primary amines react reversibly with CO₂ to form carbamates.[2][3]

Degradation Pathway Diagram

The following diagram illustrates the competing degradation pathways that must be mitigated during storage.

Figure 1: Degradation pathways of 2-Methylbutane-1,4-diamine showing carbamate formation (primary storage risk) and oxidative deamination.[2]

Part 4: Handling & Storage Protocols[2]

To maintain purity >98% over long durations, a rigorous exclusion of CO₂ and O₂ is required.[2][3]

Protocol A: Long-Term Storage

Objective: Prevent carbamylation and oxidation during shelf storage.[2][3]

-

Container Selection: Use amber glass vials with Teflon-lined caps. Avoid standard polyethylene (PE) bottles as they are permeable to O₂ over time.[2][3]

-

Atmosphere: Purge the headspace with dry Argon or Nitrogen for 30 seconds before sealing.[2][3] Argon is preferred as it is heavier than air and forms a better blanket over the liquid.[2][3]

-

Temperature: Store at 2°C to 8°C . Low temperature kinetically inhibits oxidation rates.[2][3]

-

Secondary Containment: Place the sealed vial inside a desiccator or a secondary jar containing activated silica gel and a CO₂ scavenger (e.g., Ascarite) if available.[2][3]

Protocol B: Recovery from Carbamate (Remediation)

If the material has formed a white crust (carbamate salts), it can often be recovered rather than discarded.[2][3]

-

Dissolution: Dissolve the mixture in a strong base (e.g., 5M NaOH). This deprotonates the carbamate, releasing CO₂ as carbonate (

).[2][3] -

Extraction: Extract the free amine into an organic solvent (e.g., DCM or MTBE).[2][3]

-

Drying: Dry the organic layer over KOH pellets (avoid acidic drying agents like silica, which can bind the amine).[2][3]

-

Concentration: Remove solvent under reduced pressure.

Part 5: Analytical Validation

Standard UV-Vis detection is ineffective for 2-Me-1,4-DA due to the lack of a chromophore (no conjugated

Recommended Method: HPLC with Derivatization

To quantify purity and detect degradation products, derivatization is necessary to render the molecule UV-active or fluorescent.[2][3]

-

Reagent: FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride) or OPA (o-Phthalaldehyde).[2][3]

-

Mechanism: Reacts with primary amines to form highly fluorescent derivatives.[2][3]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[2][3]

-

Mobile Phase: Acetonitrile / Water (0.1% Formic Acid).[2][3]

-

Detection: Fluorescence (Ex: 260 nm, Em: 310 nm for FMOC) or UV at 254 nm.[2][3]

Alternative: GC-MS

Direct injection is possible but peak tailing is common due to interaction with the column stationary phase.[2][3]

-

Derivatization: Trifluoroacetic anhydride (TFAA) is recommended to convert the diamine into a volatile amide, improving peak shape and sensitivity.[2][3]

References

-

National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 193504, 2-Methylbutane-1,4-diamine. Retrieved from [Link]

-

Bollini, P., et al. (2011).[2][3] Oxidative Degradation of Amines for CO2 Capture. Industrial & Engineering Chemistry Research. (Contextual reference for diamine-CO2 interaction mechanisms).

Sources

2-Methylbutane-1,4-diamine: Technical Guide to Synthesis and Applications

[1][2]

Executive Summary

2-Methylbutane-1,4-diamine (CAS: 15657-58-6), often referred to as 2-methylputrescine, is a branched isomer of the more common 1,5-diaminopentane (cadaverine).[1] Historically overshadowed by linear diamines in bulk polymer production, it has emerged as a critical monomer for "performance polyamides."[2] Its asymmetric methyl substitution disrupts the crystalline lattice of polyamides (such as Nylon 4,6 and Nylon 6,6), significantly lowering melting points and improving solubility without sacrificing mechanical integrity.

This guide details the transition of 2-methylbutane-1,4-diamine from a petrochemical niche to a bio-based target derived from Itaconic Acid —one of the US Department of Energy’s "Top 12" value-added chemicals from biomass.[1][3]

Part 1: Chemical Identity & Physical Properties[1][2][4]

Unlike its linear isomer cadaverine, 2-methylbutane-1,4-diamine possesses a chiral center at the C2 position.[1][2] While industrial applications often utilize the racemate, the stereochemistry influences biological activity and specific high-value pharmaceutical intermediates.

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | 2-Methylbutane-1,4-diamine | |

| CAS Number | 15657-58-6 | |

| Molecular Formula | C₅H₁₄N₂ | |

| Molecular Weight | 102.18 g/mol | |

| Boiling Point | 158–160 °C | At 760 mmHg |

| Density | ~0.86 g/mL | Liquid at STP |

| Appearance | Colorless to pale yellow liquid | Hygroscopic, amine odor |

| Basicity (pKa) | ~10.4 (Predicted) | Typical for primary aliphatic amines |

Part 2: Historical & Modern Synthesis Pathways[2]

The history of this molecule is defined by the evolution of feedstock availability. Early syntheses relied on complex petrochemical alkylations.[1][2] The modern era focuses on the Itaconic Acid (IA) Route , leveraging fermentation-derived precursors.

The Bio-Based Itaconic Acid Route

The most scalable modern route utilizes Itaconic Acid, produced via fermentation of glucose by Aspergillus terreus.[4] The pathway involves hydrogenation of the vinyl group followed by nitrile formation and reduction.

Mechanism Overview[2][5][6][7]

-

Hydrogenation: Itaconic acid is hydrogenated to Methylsuccinic acid .[2][8]

-

Nitrile Formation: Methylsuccinic acid is converted to 2-Methylsuccinonitrile (via ammonolysis/dehydration).[1][2]

-

Reductive Amination: The dinitrile is hydrogenated to the final diamine.[2]

Visualization: Synthesis Workflow

The following diagram illustrates the primary bio-based pathway compared to the petrochemical route.

Figure 1: Comparative synthesis pathways emphasizing the bio-based Itaconic Acid route.[1]

Part 3: Experimental Protocol (Technical Deep Dive)

The critical step in this synthesis is the hydrogenation of 2-methylsuccinonitrile . This step is prone to side reactions, specifically the formation of secondary amines (dimerization) or cyclic imines.

Protocol: Catalytic Hydrogenation of 2-Methylsuccinonitrile

Objective: Selective reduction of nitrile groups (-CN) to primary amines (-CH₂NH₂) while suppressing secondary amine formation.[1][2]

Reagents:

-

Catalyst: Raney Cobalt (Preferred over Nickel for higher selectivity toward primary amines).[2]

-

Gas: Hydrogen (H₂).[2]

Step-by-Step Methodology:

-

Reactor Loading: Load a high-pressure autoclave (e.g., Parr reactor) with 2-methylsuccinonitrile (1.0 eq) and Raney Cobalt catalyst (10 wt% loading).[1][2]

-

Solvent Addition: Add anhydrous Methanol. Crucial Step: Add liquid ammonia (approx. 5:1 molar ratio to substrate).[2] Ammonia suppresses the equilibrium formation of secondary amines by shifting the reaction toward the primary amine.

-

Pressurization: Purge the reactor with N₂ three times, then pressurize with H₂ to 50–80 bar .

-

Reaction: Heat the mixture to 100–120°C with vigorous stirring (>1000 rpm) to eliminate mass transfer limitations.

-

Monitoring: Monitor H₂ uptake. Reaction is complete when pressure stabilizes (typically 2–4 hours).[2]

-

Workup: Cool to room temperature. Vent H₂ and NH₃ carefully. Filter the catalyst under inert atmosphere (Raney metals are pyrophoric).[2]

-

Purification: Remove methanol via rotary evaporation.[1][2] Distill the crude oil under reduced pressure (vacuum distillation) to obtain pure 2-methylbutane-1,4-diamine (BP ~85°C at 15 mmHg).

Validation:

-

¹H NMR (D₂O): Confirm doublet at ~0.9 ppm (methyl group) and multiplets at 1.2–2.8 ppm (backbone and methylene protons).[2]

-

GC-MS: Verify molecular ion peak (M+ = 102) and absence of dimer peaks (M+ > 180).

Part 4: Applications in Polymer Science

The primary industrial driver for 2-methylbutane-1,4-diamine is its utility in polyamide (Nylon) engineering .[1][2]

Crystallinity Disruption

Standard Nylons (e.g., Nylon 6,[1]6) have high symmetry, leading to strong hydrogen bonding and high crystallinity.[2] While this provides strength, it can make processing difficult and reduce transparency.[2]

Incorporating 2-methylbutane-1,4-diamine introduces a lateral methyl group into the polymer backbone.[1][2] This steric bulk:

-

Disrupts the perfect packing of polymer chains.[2]

-

Lowers the Melting Point (

), widening the processing window.[2] -

Increases solubility in common solvents, aiding in casting films or membranes.[2]

Visualization: Structure-Property Relationship

Figure 2: Impact of monomer branching on final polymer properties.[1][2]

Epoxy Curing Agents

As a curing agent, the diamine offers a slower cure rate compared to linear amines due to the steric hindrance of the methyl group near the amine functionality. This is advantageous for applications requiring longer pot life (working time) and lower exotherms during large-volume casting.[1][2]

References

-

National Institutes of Health (NIH) - PubChem. 2-Methylbutane-1,4-diamine (Compound Summary). [Link][1][2]

-

U.S. Department of Energy. Top Value Added Chemicals from Biomass: Volume I - Results of Screening for Potential Candidates from Sugars and Synthesis Gas.[2] (Itaconic Acid as precursor).[2][4][8][9] [Link]

-

Google Patents. Process for the preparation of 1,4-diaminobutane derivatives (CA1102351A). [1]

-

ScienceDirect. Polyamides from Itaconic Acid Derivatives.[1][2] (General reference on Itaconic acid polymer chemistry). [Link]

Sources

- 1. N,N'-Di-2-butyl-1,4-phenylenediamine - Wikipedia [en.wikipedia.org]

- 2. 2-Methyl-1,4-diaminobutane | C5H14N2 | CID 193504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]

- 4. Biochemistry of microbial itaconic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. products.evonik.com [products.evonik.com]

- 6. US3484478A - Synthesis of monoesters of itaconic acid - Google Patents [patents.google.com]

- 7. threebond.co.jp [threebond.co.jp]

- 8. WO2018065475A1 - Method for the production of methylsuccinic acid and the anhydride thereof from citric acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

synthesis of 2-Methylbutane-1,4-diamine from ethylenediamine

Application Note: High-Purity Synthesis of 2-Methylbutane-1,4-diamine

Executive Summary & Strategic Analysis

Target Molecule: 2-Methylbutane-1,4-diamine (CAS: 15657-58-6) Common Synonyms: 2-Methylputrescine, 1,4-Diamino-2-methylbutane.[1][2]

Critical Feasibility Assessment: The request to synthesize 2-Methylbutane-1,4-diamine (C5) directly from Ethylenediamine (C2) presents a fundamental carbon backbone mismatch.[2] Ethylenediamine (EDA) contains a 2-carbon chain, whereas the target requires a branched 4-carbon chain (5 carbons total).[2]

While EDA is a versatile nucleophile, reacting it with C3 synthons (e.g., methyl methacrylate or acrylonitrile) typically yields secondary amines or polyamidoamine (PAMAM) dendrimer precursors , not the primary diamine target.[1]

Therefore, this Application Note is structured into two distinct technical pathways to ensure scientific integrity:

-

The Industrial Standard (Protocol A): The validated, high-yield synthesis of 2-Methylbutane-1,4-diamine via Catalytic Hydrogenation of 2-Methylsuccinonitrile . This is the only route to obtain the primary diamine target with high purity.[2]

-

The EDA-Methacrylate Route (Protocol B - Analytical Control): A detailed analysis of the reaction between Ethylenediamine and Methyl Methacrylate.[2] This serves as a negative control or "divergent synthesis" note, explaining why this route yields branched secondary amines (PAMAM G-0.5) rather than the linear target.

Reaction Pathway Visualization

The following diagram illustrates the structural divergence between the standard industrial route and the Ethylenediamine route.

Figure 1: Pathway comparison. The green path represents the validated synthesis of the target.[2] The red path indicates the outcome of using Ethylenediamine, resulting in secondary amine formation (dendrimer precursors) rather than the target primary diamine.

Protocol A: Synthesis via Hydrogenation of 2-Methylsuccinonitrile

(The Validated Route for Target CAS 15657-58-6)

This protocol utilizes 2-Methylsuccinonitrile (derived from Itaconic acid or HCN addition to Isobutene) as the precursor.[2] The transformation requires high-pressure hydrogenation to reduce the nitrile groups to primary amines without cyclization.[2]

Reagents & Equipment

| Reagent | Specification | Role |

| 2-Methylsuccinonitrile | >98% Purity | Precursor |

| Raney Cobalt (or Nickel) | Activated Slurry | Catalyst (High Selectivity) |

| Ammonia (Liquid/Gas) | Anhydrous | Suppression of secondary amines |

| Hydrogen (H₂) | UHP Grade (99.999%) | Reducing Agent |

| Solvent | Methanol or Toluene | Reaction Medium |

Equipment: High-pressure Hastelloy autoclave (Parr Reactor), mechanical stirrer, temperature controller.[1]

Step-by-Step Methodology

Step 1: Catalyst Preparation

-

Wash 5.0 g of Raney Cobalt slurry three times with anhydrous methanol to remove water.[1][2]

-

Caution: Raney metals are pyrophoric.[1][2] Keep wet and under inert gas (Argon/Nitrogen) at all times.[1]

Step 2: Reactor Loading

-

Charge the autoclave with 2-Methylsuccinonitrile (50.0 g, 0.46 mol) dissolved in Methanol (200 mL) .

-

Seal the reactor and purge with Nitrogen (3x) to remove oxygen.[1][2]

Step 3: Ammonia Addition (Critical Step)

-

Cool the reactor to 5°C.

-

Inject Anhydrous Ammonia (30 g) .

-

Mechanistic Insight: Ammonia is strictly required to shift the equilibrium away from the formation of secondary amines (dimerization of the intermediate imine) and cyclic pyrrolidines.[2]

-

Step 4: Hydrogenation

-

Pressurize with Hydrogen (H₂) to 50 bar (725 psi) .

-

Heat the mixture to 110°C with vigorous stirring (1000 rpm).

-

Maintain pressure between 50-80 bar by repressurizing as H₂ is consumed.[1][2]

-

Reaction is complete when H₂ uptake ceases (approx. 4-6 hours).[1][2]

Step 5: Work-up & Purification [1][2]

-

Cool reactor to room temperature and vent H₂/NH₃ carefully into a scrubber.[1][2]

-

Filter the catalyst under Argon atmosphere (recyclable).

-

Concentrate the filtrate via rotary evaporation to remove methanol.[1][2]

-

Distillation: Purify the crude oil via fractional distillation under reduced pressure.

-

Target Fraction: Collect distillate at 65-68°C @ 10 mmHg .

-

Quality Control (QC) Parameters

| Parameter | Acceptance Criteria | Method |

| Appearance | Colorless, hygroscopic liquid | Visual |

| Purity | >98.5% | GC-FID |

| Water Content | <0.2% | Karl Fischer |

| Identity | H-NMR shows doublet at 1.0 ppm (CH3) | 1H-NMR (CDCl3) |

Protocol B: The Ethylenediamine & Methyl Methacrylate Reaction

(Contextual Analysis: Why this does NOT yield the target)

If a researcher attempts to synthesize the target using Ethylenediamine (EDA) and Methyl Methacrylate (MMA) , the reaction follows a Michael Addition pathway. This is useful for PAMAM Dendrimer synthesis but fails to produce 2-Methylbutane-1,4-diamine.[1][2]

Reaction Logic:

Experimental Observation Protocol

-

Setup: Add Methyl Methacrylate (1.0 eq) dropwise to Ethylenediamine (10.0 eq) at 0°C to favor mono-addition.

-

Reaction: Allow to warm to 25°C and stir for 24 hours.

-

Result: The product is N-(2-aminoethyl)-3-amino-2-methylpropanoate (or the amide form).[2]

-

Conclusion: The nitrogen atoms become substituted (secondary/tertiary).[1][2] Reducing this product yields a polyamine with a secondary amine backbone (

), not the primary diamine (

Troubleshooting & Safety

-

Raney Catalyst Hazards: Pyrophoric when dry.[1][2] Always handle as a slurry.[1][2]

-

High Pressure: Hydrogenation at 50+ bar requires a blast shield and rated vessels.[1][2]

-

Ammonia Handling: Use in a well-ventilated fume hood; NH3 is toxic and corrosive.[1][2]

-

Storage: 2-Methylbutane-1,4-diamine is hygroscopic and absorbs CO₂ from air (carbamate formation).[1][2] Store under Nitrogen.[1][2][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 193504, 2-Methyl-1,4-diaminobutane.[1][2] Retrieved from [Link]

-

SciRP (2010). Preparation of Poly(Methyl Methacrylate) Microspheres using Ethylenediamine (Demonstrating Surface Functionalization). Retrieved from [Link]

-

Google Patents (1976). US3953511A: Preparation of 2-methyl-1,5-diaminopentane (Dytek A) via Nitrile Hydrogenation.[1][2] (Analogous chemistry for C4 species). Retrieved from

-

MDPI (2023). Aza-Michael Reaction of Ethylenediamine with Itaconates.[1][2][4] (Demonstrates the formation of secondary amines/crosslinking rather than primary diamines). Retrieved from [Link][5][6][4][7][8][9]

Sources

- 1. 2-Methylpentamethylenediamine - Wikipedia [en.wikipedia.org]

- 2. US4704465A - Process for preparing ethylenediaminetetraacetonitrile - Google Patents [patents.google.com]

- 3. reddit.com [reddit.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. bioorg.org [bioorg.org]

- 7. asianpubs.org [asianpubs.org]

- 8. CN101735067A - Synthesis method of 1,4-butanediamine - Google Patents [patents.google.com]

- 9. Synthesis of 2-imidazolidinone from ethylenediamine using CO2 as a C1 building block over the SnO2/g-C3N4 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

detailed protocol for the synthesis of 2-Methylbutane-1,4-diamine

This application note details the laboratory-scale synthesis of 2-Methylbutane-1,4-diamine (CAS: 15657-58-6), a branched diamine utilized as a curing agent for epoxy resins, a monomer for modified polyamides, and a key intermediate in the synthesis of pharmaceutical compounds such as eseroline derivatives.

The protocol focuses on the reductive amination of 2-methylsuccinonitrile using Lithium Aluminum Hydride (LiAlH₄). This route is selected for its high atom economy in laboratory settings and its ability to yield primary amines without the formation of secondary amine byproducts often associated with catalytic hydrogenation.

Reaction Mechanism & Strategic Rationale

The synthesis proceeds via the nucleophilic attack of the hydride ion (

Key Transformation:

Critical Process Parameters (CPPs):

-

Anhydrous Environment: The presence of moisture destroys the reducing agent and creates dangerous hydrogen gas evolution.

-

Temperature Control: The addition must be performed at 0°C to manage the exotherm, followed by a reflux phase to ensure complete reduction of the intermediate imine species.

-

Workup Strategy: A "Fieser" workup is employed to generate a granular, filterable aluminate precipitate, avoiding the formation of difficult-to-separate emulsions common with aluminum salts.

Experimental Protocol

Materials & Reagents

| Reagent | CAS No.[1][2] | MW ( g/mol ) | Equiv.[3] | Role |

| 2-Methylsuccinonitrile | 2235-54-3 | 94.11 | 1.0 | Precursor |

| Lithium Aluminum Hydride (pellets or powder) | 16853-85-3 | 37.95 | 3.0 | Reducing Agent |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Solvent | Reaction Medium (Anhydrous) |

| Sodium Hydroxide (15% aq) | 1310-73-2 | 40.00 | N/A | Quenching Agent |

| Sodium Sulfate | 7757-82-6 | 142.04 | N/A | Drying Agent |

Step-by-Step Methodology

1. Apparatus Setup:

-

Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet.

-

Flame-dry the glassware under vacuum and backfill with nitrogen three times to ensure an inert atmosphere.

2. Preparation of Reducing Agent:

-

Charge the flask with LiAlH₄ (3.0 equiv) suspended in anhydrous THF (approx. 10 mL/g of LiAlH₄).

-

Cool the suspension to 0°C using an ice-water bath.[3]

3. Addition of Substrate:

-

Dissolve 2-Methylsuccinonitrile (1.0 equiv) in anhydrous THF (approx. 5 mL/g of nitrile).

-

Transfer the nitrile solution to the addition funnel.

-

Add the solution dropwise to the LiAlH₄ suspension over 30–45 minutes. Caution: Vigorous evolution of hydrogen gas may occur. Maintain internal temperature <10°C.[3]

4. Reaction Phase:

-

Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction to reflux (66°C) for 4–6 hours.

-

Monitor reaction progress via TLC (eluent: 10% MeOH in DCM with 1% NH₄OH) or GC-MS. The disappearance of the nitrile peak (approx. 2250 cm⁻¹ in IR) indicates completion.

5. Quenching (Fieser Method):

-

Cool the reaction mixture back to 0°C .

-

Very slowly add the following sequence to quench excess hydride (per

grams of LiAlH₄ used):- mL of Water (Caution: Exothermic, H₂ evolution).

- mL of 15% NaOH solution.

- mL of Water .

-

Allow the mixture to stir at room temperature for 30 minutes until a white, granular precipitate forms.

6. Isolation & Purification:

-

Filter the mixture through a pad of Celite to remove aluminum salts. Wash the filter cake with fresh THF.

-

Dry the combined filtrate over anhydrous Sodium Sulfate (Na₂SO₄) .

-

Concentrate the filtrate under reduced pressure (rotary evaporator).

-

Distillation: Purify the crude oil via vacuum distillation. 2-Methylbutane-1,4-diamine typically boils at approx. 158–160°C at atmospheric pressure (or lower under vacuum).

-

Storage: Store the clear, colorless liquid under nitrogen at 2–8°C. It is hygroscopic and readily absorbs CO₂ from the air.

Process Visualization

The following diagram illustrates the reaction workflow and the logic behind the quenching steps, which are critical for yield maximization.

Figure 1: Workflow for the reductive amination of 2-methylsuccinonitrile via LiAlH4, highlighting the critical Fieser quenching sequence.

Safety & Handling

-

Lithium Aluminum Hydride (LiAlH₄): Pyrophoric solid. Reacts violently with water and protic solvents to release flammable hydrogen gas. Handle only in a fume hood and avoid using paper towels or fibrous materials during weighing.

-

2-Methylbutane-1,4-diamine: Corrosive and irritating to skin, eyes, and respiratory system. Use neoprene gloves and chemical splash goggles.

-

Waste Disposal: The aluminum salt filter cake should be treated as hazardous waste (potential unreacted hydrides) and quenched further in a designated waste container before disposal.

References

-

PubChem. (2025). 2-Methyl-1,4-diaminobutane (Compound).[2][4][5] National Library of Medicine. Available at: [Link]

-

Ssekyejwe, A. R. (n.d.). Advanced Level Organic Chemistry: Synthesis of Organic Compounds. Wunna Educational Services. (Describes general nitrile reduction protocols using LiAlH4/Ether). Available at: [Link]

- Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242–244. (Foundational text for the Fieser workup and nitrile reduction stoichiometry).

Sources

Application Note: 2-Methylbutane-1,4-diamine as a Strategic Building Block

[1]

Executive Summary & Strategic Value

2-Methylbutane-1,4-diamine is a homolog of putrescine characterized by a methyl substituent at the C2 position.[1] This seemingly simple modification introduces chirality and steric bias into the flexible butane backbone. In drug discovery, this "magic methyl" effect is exploited to restrict conformational freedom, improve metabolic stability, and enhance selectivity of downstream heterocycles like 3-methylpyrrolidine .[1][2] In material science, it serves as a disruption monomer in polyamides (nylons), lowering crystallinity to improve transparency and flexibility.[1][2]

Key Physiochemical Properties

| Property | Value | Relevance |

| Boiling Point | 160–165 °C | High enough for solvothermal reactions; requires vacuum distillation for purification. |

| Density | 0.86 g/mL | Standard organic liquid handling. |

| Chirality | (R) / (S) Enantiomers | Available as racemate or enantiopure.[1][2][3] Critical for asymmetric synthesis. |

| Basicity | Diamine (pKa ~10) | Strong nucleophile; requires CO2-free storage (absorbs CO2 to form carbamates).[1] |

Application I: Synthesis of the "Warhead" Scaffold (3-Methylpyrrolidine)

The 3-methylpyrrolidine moiety is a privileged scaffold found in numerous kinase inhibitors and GPCR ligands.[1] While 3-methylpyrrolidine can be synthesized via decarboxylation of acidic precursors, the deaminative cyclization of 2-methylbutane-1,4-diamine offers a direct route, particularly useful when isotopically labeled or specific chiral diamines are the starting source.[1][2]

Mechanism of Action

The transformation involves the elimination of ammonia (NH3) to close the five-membered ring.[1] In a laboratory setting, this is often achieved via activation of the amines followed by cyclization, or catalytically.[1][2]

Protocol A: Catalytic Cyclization to 3-Methylpyrrolidine

Note: This protocol describes a heterogeneous catalytic method suitable for scale-up.

Reagents:

-

Substrate: 2-Methylbutane-1,4-diamine (1.0 equiv)[1]

-

Catalyst:

-Alumina ( -

Carrier Gas: Nitrogen or Hydrogen.

Step-by-Step Procedure:

-

Catalyst Preparation: Load a tubular fixed-bed reactor with

-Alumina pellets. Activate the catalyst at 400°C under -

Vaporization: Pre-heat the 2-methylbutane-1,4-diamine to 180°C in a vaporizer chamber.

-

Reaction: Feed the diamine vapor over the catalyst bed at a temperature of 280–300°C . The Liquid Hourly Space Velocity (LHSV) should be maintained at 0.5–1.0

.[1] -

Collection: Condense the effluent gas in a cold trap (-10°C). The product mixture contains 3-methylpyrrolidine, unreacted diamine, and ammonia.[1][2]

-

Purification: Fractionally distill the condensate. 3-Methylpyrrolidine boils at ~103°C, significantly lower than the starting diamine (160°C).[1][2]

Yield: Typically 85–90% conversion with >95% selectivity.

Visualization: Cyclization Pathway

Caption: Thermal deaminative cyclization of 2-methylbutane-1,4-diamine over acidic catalyst.

Application II: Synthesis of Chiral 1,4-Diazepanes

While 1,2-diamines form piperazines, 1,4-diamines are the precursors to 1,4-diazepanes (homopiperazines), a ring system critical in drugs like Ripasudil (Rho kinase inhibitor).[1][2] The methyl group at C6 (derived from C2 of the diamine) provides chiral selectivity in binding pockets.[2]

Protocol B: Synthesis of 6-Methyl-1,4-diazepan-5-one

This protocol uses a "C1" insertion strategy to form a cyclic amide (lactam), which can be reduced to the diazepane.[1]

Reagents:

-

2-Methylbutane-1,4-diamine (10 mmol)[1]

-

Catalyst: DBU (0.5 equiv) if using carbonate.

Procedure:

-

Mixing: In a pressure tube, combine diamine and diethyl carbonate.

-

Reflux: Heat to 110°C for 24 hours. The diamine attacks the carbonyl, displacing two equivalents of ethanol.[1][2]

-

Workup: Evaporate volatiles. The residue is the cyclic urea (6-methyl-1,3-diazepan-2-one) if urea is used, or potentially the diazepanone depending on the linker.[1]

-

Correction: To get the 1,4-diazepane specifically, one typically reacts the diamine with a 1,3-dihaloalkane (e.g., 1,3-dichloropropane) or a 1,3-dicarbonyl .[1][2]

-

Revised Step for 1,4-Diazepane: React 2-methylbutane-1,4-diamine with glyoxal (to form diimine) followed by reduction, or with malonyl chloride (to form diamide) followed by reduction.[1][2]

-

Preferred Route (Malonyl Chloride Method):

-

Acylation: Dissolve diamine (10 mmol) in DCM with

(22 mmol) at 0°C. Dropwise add malonyl chloride (10 mmol). -

Cyclization: Stir at RT for 12h. This forms 6-methyl-1,4-diazepane-5,7-dione .[1]

-

Reduction: Treat the dione with

(4 equiv) in refluxing THF to yield 6-methyl-1,4-diazepane .

Application III: Advanced Polyamides (Methyl-Nylon 4,6)

Incorporating 2-methylbutane-1,4-diamine into nylon synthesis disrupts the hydrogen-bonding lattice of standard Nylon-4,[1][2]6. This results in a polymer with lower melting point but higher transparency and solubility, useful for membrane fabrication.[2]

Protocol C: Interfacial Polymerization of Methyl-Nylon 4,10

Reagents:

-

Aqueous Phase: 2-Methylbutane-1,4-diamine (20 mmol), NaOH (40 mmol) in distilled water (50 mL).[1][2]

-

Organic Phase: Sebacoyl chloride (20 mmol) in Hexane or DCM (50 mL).[1][2]

Procedure:

-

Preparation: Dissolve the diamine and base in water. Dissolve the diacid chloride in the organic solvent.

-

Interface Formation: Carefully layer the organic phase on top of the aqueous phase in a beaker. A film will immediately form at the interface.

-

Polymerization: Use tweezers to grasp the film at the center and pull slowly upward. The film will continuously regenerate (the "Nylon Rope trick").[1][2]

-

Washing: Spool the polymer, wash with water, then ethanol, and dry in a vacuum oven at 60°C.[1][2]

-

Characterization: The resulting polymer will be less crystalline than standard Nylon-4,10.

Handling & Safety (SDS Summary)

References

-

Synthesis of 3-Methylpyrrolidine: BenchChem Protocols. Detailed methodology for methylpyrrolidine synthesis from varying precursors. [1][2]

-

Diazepane Scaffolds in Drug Discovery: Journal of Organic Chemistry. "Divergent regioselective synthesis of 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones".

-

Polyamide Properties: ResearchGate. "Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization".

-

Chemical Data: PubChem. Compound Summary for CID 193504 (2-Methylbutane-1,4-diamine). [1][2]

-

Ripasudil Structure: New Drug Approvals. Synthesis of (S)-4-Fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline.

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diastereo- and Enantioselective Synthesis of (E)-2-Methyl-1,2 -syn- and (E)-2-Methyl-1,2 -anti-3-pentenediols via Allenylboronate Kinetic Resolution with (dIpc)2BH and Aldehyde Allylboration - PMC [pmc.ncbi.nlm.nih.gov]

role of 2-Methylbutane-1,4-diamine in the preparation of polyamides

Application Note: Strategic Utilization of 2-Methylbutane-1,4-diamine (MBDA) in High-Performance Polyamide Synthesis

Abstract

This technical guide details the integration of 2-Methylbutane-1,4-diamine (MBDA) into polyamide (PA) synthesis workflows. Unlike linear diamines (e.g., 1,4-butanediamine, 1,6-hexanediamine), MBDA introduces a methyl substituent that disrupts chain symmetry. This structural modification is critical for lowering the melting temperature (

Part 1: Strategic Rationale & Mechanism

The "Crystallinity Paradox" in Polyamides

High-performance polyamides like PA 46 (Polytetramethylene adipamide) exhibit exceptional thermal stability and mechanical strength due to high crystallinity and dense hydrogen bonding. However, their melting points often approach their decomposition temperatures (

The MBDA Solution: Substituting or copolymerizing with MBDA introduces a methyl group at the C2 position. This "defect" functions as an internal plasticizer and crystallinity disruptor .

-

Effect: It lowers

significantly (e.g., by 20–40°C depending on ratio) while maintaining a high glass transition temperature ( -

Result: A wider processing window where the polymer melts flow before they degrade.

Bio-Sourcing Pathway

MBDA is increasingly relevant as a bio-based monomer derived from Itaconic Acid (via fermentation of glucose).

Figure 1: Bio-synthesis pathway of MBDA from renewable biomass.

Part 2: Experimental Protocols

Protocol A: Preparation of the Nylon Salt (Self-Validating Step)

Direct mixing of diamines and diacids in a melt is prone to stoichiometry errors due to diamine volatility. The "Nylon Salt" method ensures a perfect 1:1 molar ratio before polymerization begins.

Reagents:

-

2-Methylbutane-1,4-diamine (MBDA) (>99% purity).

-

Dicarboxylic Acid (e.g., Adipic Acid or Sebacic Acid).[1]

-

Solvent: Ethanol (95%) or Deionized Water.

Step-by-Step Workflow:

-

Dissolution (Acid Side): Dissolve 1.0 equivalent of Dicarboxylic Acid in warm Ethanol (50°C).

-

Note: If using Adipic acid, a 15-20% w/v concentration is recommended.

-

-

Dissolution (Base Side): Dissolve 1.02 equivalents of MBDA in Ethanol.

-

Expert Insight: The 2% excess accounts for slight volatility and ensures the equilibrium favors salt formation.

-

-

Precipitation (The Reaction): Slowly add the diamine solution to the acid solution under vigorous stirring.

-

Observation: An immediate white precipitate (the Nylon Salt) should form. Exothermic reaction.

-

-

Validation (pH Check): Take a small aliquot of the supernatant and dilute with water. The pH should be between 7.6 and 7.8 .

-

Correction: If pH < 7.5, add dropwise diamine. If pH > 7.9, add diacid. This is the self-validating control point.

-

-

Isolation: Filter the salt, wash with cold acetone to remove unreacted monomers, and dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Two-Stage Melt Polycondensation

This protocol minimizes diamine loss and maximizes molecular weight.

Equipment: High-pressure autoclave (Parr reactor) or glass reactor with helical stirrer, N2 inlet, and vacuum line.

Reaction Cycle:

| Stage | Temperature | Pressure | Time | Objective |

| 1. Purge | 25°C | Vacuum/N2 | 15 min | Remove O2 to prevent yellowing/oxidative degradation. |

| 2. Oligomerization | 180°C - 210°C | 150-200 psi (N2) | 60-90 min | Lock in stoichiometry; form prepolymer. Water is retained to keep salt ionized. |

| 3. Venting | 210°C | Release to 1 atm | 30 min | Controlled release of water vapor. Viscosity begins to rise. |

| 4. Finishing | 250°C - 260°C | Vacuum (<1 mbar) | 30-60 min | Drive equilibrium forward (Le Chatelier's principle). Remove trace water. |

Critical Control Point: Monitor the torque on the stirrer. A steady increase indicates molecular weight growth. Stop reaction when torque plateaus or reaches target viscosity.

Part 3: Structure-Property Data

The following table illustrates the impact of substituting linear 1,4-butanediamine (Putrescine) with MBDA in a polyamide system (e.g., reacting with Adipic Acid).

| Property | PA 46 (Linear Control) | PA 4(Me)6 (MBDA Based) | Impact of MBDA |

| Melting Point ( | ~295°C | ~255°C | -40°C (Improved Processability) |

| Glass Transition ( | ~50°C | ~65°C | +15°C (Stiffer amorphous phase) |

| Crystallinity | High (>40%) | Moderate (<30%) | Reduced opacity; higher transparency. |

| Solubility | Insoluble in most solvents | Soluble in alcohols/CHCl3 | Enables solution casting/coating. |

Mechanistic Visualization: Chain Packing

Figure 2: Disruption of inter-chain hydrogen bonding density by the methyl substituent in MBDA.

Part 4: Troubleshooting & Optimization

-

Problem: Polymer is discolored (Yellow/Brown).

-

Problem: Low Molecular Weight (Brittle Polymer).

-

Problem: Gelation/Crosslinking.

References

-

National Chemical Laboratory (NCL). Synthesis and Characterization of Polyamides Containing Flexibilizing Groups. (Discusses the Yamazaki-Higashi reaction and internal plasticization).

-

MDPI Polymers. Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine. (Validation of asymmetry improving transparency and solubility).

-

US Patent 20170210850A1. Process for preparing a polyamide, a nylon salt to be used therein. (Industrial protocols for salt preparation and stoichiometry control).

-

Royal Society of Chemistry. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid. (Context on bio-based polyamides and melt polycondensation protocols).

-

ResearchGate. A sustainable process for the production of 2-methyl-1,4-butanediol by hydrogenation of biomass-derived itaconic acid.[9] (Establishes the bio-sourcing route for MBDA precursors).

Sources

- 1. WO2014179062A1 - Nylon salt solution preparation processes with trim diamine - Google Patents [patents.google.com]

- 2. Enhanced Synthesis of Poly(1,4-butanediol itaconate) via Box–Behnken Design Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Poly(butylene 2,5-furandicarboxylate) copolyester obtained using 1,6-hexanediamine with high glass transition temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Application Note: Strategic Utilization of 2-Methylbutane-1,4-diamine in Medicinal Chemistry

Abstract

2-Methylbutane-1,4-diamine (MBD) is a deceptively simple chiral diamine that serves as a critical scaffold in the synthesis of peptidomimetics, chiral polyamides, and pyrrolidine-based pharmacophores. Unlike its symmetric analog (1,4-butanediamine/putrescine), the C2-methyl group in MBD introduces a stereogenic center and a subtle conformational bias that significantly alters its reactivity profile. This guide addresses the three primary challenges in working with MBD: handling its hygroscopic/carbamic nature , achieving selective mono-functionalization , and controlling intramolecular cyclization (pyrrolidine formation).

Chemical Profile & Critical Properties[1][2][3][4][5][6]

MBD exists as a colorless, corrosive liquid. For drug development, the enantiopure forms (R- or S-) are preferred over the racemate to prevent diastereomeric scrambling in downstream coupling.

| Property | Data | Relevance to Protocol |

| CAS (Racemic) | 15657-58-6 | General sourcing.[1][2] |

| CAS (R-isomer) | 2955-50-2 | Chiral building block. |

| Boiling Point | ~160°C (at 760 mmHg) | High BP makes removal by evaporation difficult; requires vacuum distillation. |

| Density | 0.86 g/mL | Reagent calculation. |

| pKa (approx) | ~10.5 (primary amines) | Highly basic; requires buffering for selective reactions. |

| Solubility | Water, Alcohols, DCM | Highly water-soluble; extraction from water requires pH > 12 and salting out. |

| Stability | Air sensitive ( | CRITICAL: Rapidly forms solid carbamates upon air exposure. |

Handling & Storage Protocol

-

Inert Atmosphere: Store under Argon or Nitrogen. The amine reacts with atmospheric

to form white carbamate crusts, which can alter stoichiometry in precise couplings. -

Hygroscopicity: Dry solvents (anhydrous DCM or THF) are mandatory. Water promotes non-specific side reactions and complicates purification.

Strategic Reactivity: The "Methyl Effect"

The C2-methyl group is not merely a label; it exerts a conformational bias . While not as potent as the gem-dimethyl (Thorpe-Ingold) effect, the methyl group reduces the entropic penalty for cyclization.

-

Risk: In high-heat condensation reactions (e.g., polyamide synthesis), MBD has a higher tendency to cyclize into 3-methylpyrrolidine than putrescine has to form pyrrolidine.

-

Advantage: This same bias can be exploited to synthesize chiral 3-substituted pyrrolidines, which are valuable scaffolds for GPCR ligands.

Visualization: Competitive Pathways

The following diagram illustrates the bifurcation between linear functionalization (desired for linkers) and cyclization (desired for heterocycles).

Figure 1: Reaction pathways for MBD. Note the thermal risk of cyclization (Red).

Protocol A: Selective Mono-Boc Protection

Objective: Selectively protect one amine group to create a linker with a free amine handle. Challenge: Statistical reaction with Boc anhydride usually leads to a mixture of unreacted (33%), mono-Boc (50%), and bis-Boc (17%) products, requiring difficult chromatography. Solution: The Salt-Bridge Strategy . By converting the diamine to a monohydrochloride salt in situ, we statistically favor protonation of one amine, leaving the other available for reaction.

Reagents

-

2-Methylbutane-1,4-diamine (10 mmol)

-

HCl (1M in dioxane or aqueous, 10 mmol)

-

Di-tert-butyl dicarbonate (

) (10 mmol) -

Methanol (MeOH)[3]

-

Dichloromethane (DCM)

Step-by-Step Methodology

-

Salt Formation: Dissolve MBD (1.0 equiv) in MeOH. Cool to 0°C.

-

Selective Protonation: Add HCl (1.0 equiv) dropwise.

-

Protection: Add

(1.0 equiv) in MeOH dropwise over 30 minutes.-

Note: Only the unprotonated amine is nucleophilic enough to attack the Boc-anhydride.

-

-

Workup (Crucial for Purity):

-

Strip MeOH.

-

Dissolve residue in water.[4]

-

Wash 1 (Bis-Boc removal): Extract the aqueous layer with Ether. The Bis-Boc byproduct is non-polar and moves to the ether. The Mono-Boc (amine salt) and unreacted diamine (di-salt) stay in water.

-

Basification: Adjust aqueous phase to pH > 12 using NaOH (4M).

-

Extraction (Product Recovery): Extract with DCM (3x). The Mono-Boc amine is now neutral and extracts.[3] The unreacted diamine is highly polar and tends to stay in the water (or requires continuous extraction).

-

-

Validation:

-

NMR Tip: If running NMR in

, the carbamate protons may broaden due to H-bonding. Use

-

Protocol B: Controlled Cyclization to 3-Methylpyrrolidine

Objective: Synthesize the chiral heterocycle 3-methylpyrrolidine. Mechanism: Intramolecular nucleophilic substitution with ammonia elimination.

Methodology

-

Catalyst: Raney Nickel or Ruthenium on Carbon are effective, but simple thermal cyclization is possible with acid catalysts (e.g., Zeolites or Alumina).

-

Procedure (Thermal/Acid):

-

Mix MBD with a catalytic amount of

-Alumina or simply heat the hydrochloride salt. -

Heat to 180–200°C in a sealed vessel (autoclave) or high-boiling solvent (e.g., Triglyme).

-

Monitoring: Monitor the evolution of Ammonia (

) gas (basic litmus paper at vent).

-

-

Purification:

-

The product, 3-methylpyrrolidine, boils lower (~103°C) than the starting diamine (~160°C).

-

Distillation: Perform fractional distillation to isolate the cyclic product.

-

Analytical Validation & Quality Control

When verifying MBD derivatives, standard silica TLC often fails due to amine streaking.

TLC Visualization Protocol:

-

Mobile Phase: DCM:MeOH:NH4OH (90:9:1). The ammonia is essential to deprotonate the silica silanols and prevent streaking.

-

Stain: Ninhydrin is effective (Primary amines = Purple/Blue).

-

Differentiation: 3-methylpyrrolidine (Secondary amine) will stain a different hue (often orange/brownish) compared to the primary diamine starting material.

-

Data Summary Table

| Compound | 1H NMR Diagnostic (DMSO-d6) | Key Shift (ppm) |

| MBD (Start) | Methyl Doublet | ~0.9 ppm (d, 3H) |

| Mono-Boc MBD | Boc Singlet + Methyl | ~1.38 ppm (s, 9H) |

| 3-Methylpyrrolidine | Ring Protons (Multiplets) | 2.0-3.0 ppm (complex) |

Workflow Visualization: Mono-Protection

Figure 2: Salt-Bridge Strategy for selective mono-protection.

References

-

PubChem. 2-Methylbutane-1,4-diamine (Compound Summary). National Library of Medicine. [Link]

-

Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.[3][6] Synthetic Communications, 37(5), 737–742. (Source for the HCl salt protection strategy). [Link][3]

Sources

- 1. 99 % 2-Methylbutane-1,4-diaMineCAS:15657-58-6 CAS NO.15657-58-6, CasNo.15657-58-6 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]

- 2. 2-Methyl-1,4-diaminobutane | C5H14N2 | CID 193504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. jelsciences.com [jelsciences.com]

- 6. redalyc.org [redalyc.org]

Troubleshooting & Optimization

Technical Support Center: Mono-Boc Protection of 2-Methylbutane-1,4-diamine

Case ID: MB-DIAMINE-PROTECT-001 Status: Active Assigned Specialist: Senior Application Scientist, Synthesis Division

Executive Summary & Mechanistic Root Cause

The Issue: Users frequently report high yields of the unwanted bis-Boc protected species (di-tert-butyl (2-methylbutane-1,4-diyl)dicarbamate) when attempting to synthesize the mono-Boc derivative.

The Root Cause:

The reaction of di-tert-butyl dicarbonate (

-

Lack of Selectivity: The two amine groups (N1 and N4) have similar nucleophilicity. While N4 is slightly less sterically hindered than N1 (adjacent to the methyl group), the difference is insufficient to prevent the second addition of Boc under standard stoichiometric conditions.

-

The "Statistical Trap": In a 1:1 stoichiometric reaction, as soon as a mono-Boc product forms, it competes with the remaining starting material for the unreacted

. If the concentration of

Experimental Protocols

We provide two validated protocols. Protocol A is the industry standard for robustness (preventing bis-Boc via statistics). Protocol B is an advanced method for atom economy (preventing bis-Boc via pH control).

Protocol A: The "High-Dilution Excess" Method (Recommended)

Best for: Ensuring <5% bis-Boc formation and easy purification.

The Logic: By maintaining a massive molar excess of the diamine (5–10 equivalents), you statistically ensure that every molecule of

Step-by-Step:

-

Preparation: Dissolve 2-methylbutane-1,4-diamine (10.0 equiv) in Dichloromethane (DCM) or Methanol (MeOH).

-

Note: High dilution is key. Concentration should be ~0.1 M relative to the diamine.

-

-

Addition: Dissolve

(1.0 equiv) in a separate volume of solvent. -

Controlled Reaction: Add the

solution to the diamine solution dropwise over 2–4 hours at 0°C.-

Critical: Vigorous stirring is mandatory to prevent local high concentrations of

.

-

-

Quench: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Purification (The Self-Validating System): See Section 3.

Protocol B: The "Monohydrochloride Salt" Method

Best for: Valuable substrates where 10x excess is too costly.

The Logic: You statistically "deactivate" one amine by protonating it with exactly 1 equivalent of acid. The remaining free amine reacts with

Step-by-Step:

-

Salt Formation: Dissolve diamine (1.0 equiv) in MeOH. Add HCl (1.0 equiv, as 1M solution in ether or dioxane) dropwise at 0°C.

-

Equilibration: Stir for 30 minutes. The mixture now contains a statistical distribution of Diamine, Diamine-HCl, and Diamine-2HCl.

-

Protection: Add

(1.0 equiv) in MeOH dropwise.[2] -

Base Release: After reaction completion, add aqueous NaOH (1.0 equiv) to neutralize the ammonium salt, liberating the mono-Boc amine for extraction.

The Self-Validating Purification System

The most common failure point is not the reaction, but the workup. You must exploit the solubility differences between the three species.

Solubility Profile:

-

Diamine (SM): Highly water-soluble (High Polarity).

-

Mono-Boc: Acid-soluble (protonates to cation), Organic-soluble (neutral).

-

Bis-Boc: Highly Organic-soluble (Lipophilic), Insoluble in water.

Workflow Diagram

The following diagram illustrates the logic flow to isolate pure Mono-Boc and reject the Bis-Boc waste.

Caption: Selective extraction workflow exploiting the pH-dependent solubility of the mono-protected amine.

Troubleshooting & FAQs

Q1: I followed Protocol A, but I still see 10-15% bis-Boc by TLC. Why?

-

Diagnosis: Your addition rate of

was likely too fast, or the stirring was inefficient. -

Fix: The local concentration of

at the tip of the addition needle exceeded the statistical threshold. Use a syringe pump for addition over 4 hours and ensure the reaction vortex is vigorous.

Q2: How do I distinguish between the N1-Boc and N4-Boc regioisomers?

-

Technical Insight: 2-Methylbutane-1,4-diamine is unsymmetrical.[1]

-

N4 (C4-position): Less hindered (primary amine, linear chain).

-

N1 (C1-position): More hindered (beta-methyl branching).

-

-

Observation:

preferentially reacts with the less hindered N4 amine. -

Validation: In 1H NMR, the methylene protons adjacent to the carbamate (NH-CH2 ) will show different splitting patterns. The C4 protons appear as a quartet (coupling with C3), while C1 protons appear as a complex multiplet (coupling with the chiral C2).

Q3: Can I use "Boc-ON" or "Boc-N3" instead of anhydride?

-

Answer: Yes. Reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) are less reactive and more selective than

. However, they produce oxime byproducts that can be difficult to remove. For standard applications, the "Excess Diamine" method with

Comparative Data: Yield vs. Equivalents

The following table summarizes expected yields based on internal optimization data for 1,4-diamine substrates.

| Stoichiometry (Diamine : Boc2O) | Mono-Boc Yield (%) | Bis-Boc Formation (%) | Unreacted Diamine Recovery |

| 1 : 1 | 45 - 50% | 25 - 30% | Low (Difficult to recover) |

| 3 : 1 | 70 - 75% | 10 - 15% | Moderate |

| 5 : 1 | 85 - 90% | < 5% | High (Easy aqueous recovery) |

| 10 : 1 | > 92% | < 1% | Very High |

References

-

Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[1][2][3][4][5][6] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications, 20(16), 2559–2564. Link

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Section on Protection of Amines).[1][2][3][4][5][7] Link

-

Lee, S. H., Matsushita, H., Clapham, B., & Janda, K. D. (2004). The direct conversion of carbamates to ureas using carbamoyl chlorides. Tetrahedron, 60(15), 3439-3443. (Discusses statistical protection logic). Link

-

BenchChem. (2025).[5] Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide. (General protocol validation for diamines). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. sciforum.net [sciforum.net]

- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]

strategies to minimize byproduct formation in diamine synthesis

Introduction

Welcome to the Diamine Synthesis Technical Support Center. This guide addresses the most critical challenge in diamine production: selectivity . Whether you are synthesizing vicinal diamines for ligand design or aliphatic diamines for polymer applications, the formation of byproducts—specifically polyalkylated species, dimers, and oligomers—is the primary failure mode.

Below you will find detailed troubleshooting modules ("Knowledge Base Articles") designed to diagnose and resolve these specific chemical pathway deviations.

Knowledge Base Article 01: Reductive Amination

Issue: "I am observing significant dimer formation (tertiary amine) during the synthesis of secondary diamines."

Diagnosis: This is the classic "reductive alkylation" side reaction. As your desired secondary amine product forms, it becomes a nucleophile itself. If the reaction conditions allow, this new amine will react with the remaining aldehyde/ketone to form an iminium ion, which is then reduced to a tertiary amine (the "dimer").

Mechanistic Insight: The relative rate of reaction between the starting primary amine and the product secondary amine determines the impurity profile. Secondary amines are often more nucleophilic than primary amines due to the inductive effect of the alkyl group, exacerbating the issue.

Troubleshooting Protocol

1. Switch Reducing Agents (The "Kinetic Trap")

Do not use Sodium Borohydride (

-

Recommendation: Use Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (

) . -

Why: These reagents are less electrophilic. They reduce the iminium species (formed upon amine-carbonyl condensation) much faster than the neutral carbonyl, allowing you to "starve" the side reaction by keeping the carbonyl concentration available for the primary amine.

2. The Two-Step "Pre-Formation" Strategy If selectivity remains low (<80%), physically separate the equilibrium step from the reduction step.

-

Step A: Stir Amine + Aldehyde + Drying Agent (

or -

Step B: Only then add the reducing agent. This removes the free carbonyl from the system before the product amine is generated.

Visualizing the Competitive Pathway

Figure 1: Competitive pathways in reductive amination. The red path indicates the formation of the tertiary amine dimer, which occurs when the product reacts with residual starting material.

Knowledge Base Article 02: Nitrile Hydrogenation

Issue: "My hydrogenation of dinitriles yields secondary amines, cyclic products, and oligomers instead of the primary diamine."

Diagnosis:

You are encountering the Von Braun mechanism of byproduct formation. The primary imine intermediate (

Mechanistic Insight:

Strategic Solutions

1. The Ammonia Suppression Effect This is the single most effective intervention. Adding anhydrous ammonia (liquid or supercritical) shifts the equilibrium away from secondary amine formation.